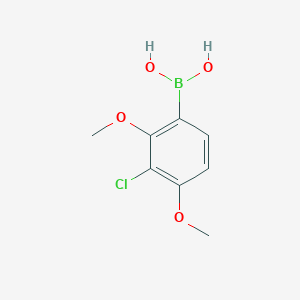

(3-Chlor-2,4-dimethoxyphenyl)boronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Chloro-2,4-dimethoxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Wissenschaftliche Forschungsanwendungen

(3-Chloro-2,4-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of (3-Chloro-2,4-dimethoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, (3-Chloro-2,4-dimethoxyphenyl)boronic acid interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new Pd-C bond with electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which (3-Chloro-2,4-dimethoxyphenyl)boronic acid participates, affects the carbon-carbon bond formation pathway . This reaction allows for the connection of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of (3-Chloro-2,4-dimethoxyphenyl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds .

Action Environment

The action of (3-Chloro-2,4-dimethoxyphenyl)boronic acid is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The reaction conditions for the Suzuki-Miyaura cross-coupling are known to be exceptionally mild and tolerant of various functional groups , which can influence the compound’s efficacy and stability.

Biochemische Analyse

Biochemical Properties

The role of (3-Chloro-2,4-dimethoxyphenyl)boronic acid in biochemical reactions is primarily associated with the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst . The (3-Chloro-2,4-dimethoxyphenyl)boronic acid acts as a nucleophilic organic group, which is transferred from boron to palladium during the transmetalation process .

Molecular Mechanism

The molecular mechanism of action of (3-Chloro-2,4-dimethoxyphenyl)boronic acid is primarily associated with its role in the SM cross-coupling reaction . In this reaction, the compound acts as a nucleophile, transferring from boron to palladium during the transmetalation process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2,4-dimethoxyphenyl)boronic acid typically involves the reaction of 3-chloro-2,4-dimethoxyphenol with a boron-containing reagent such as triphenylboronic acid. This reaction is generally carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, including temperature and time, are optimized to achieve high yields .

Industrial Production Methods

On an industrial scale, the production of (3-Chloro-2,4-dimethoxyphenyl)boronic acid may involve similar synthetic routes but with larger quantities of reagents and more stringent control of reaction conditions to ensure consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloro-2,4-dimethoxyphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted derivatives (from substitution reactions) .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dimethoxyphenylboronic acid: Similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.

3,4-Dichlorophenylboronic acid:

2,5-Dimethoxyphenylboronic acid: Similar in having methoxy groups but differs in the position of these groups on the aromatic ring.

Uniqueness

(3-Chloro-2,4-dimethoxyphenyl)boronic acid is unique due to the presence of both chlorine and methoxy groups on the aromatic ring. This combination of substituents can influence the compound’s reactivity and make it particularly useful in specific synthetic applications, such as the formation of biaryl compounds with unique electronic properties .

Biologische Aktivität

(3-Chloro-2,4-dimethoxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in cancer therapy and enzyme inhibition. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of (3-Chloro-2,4-dimethoxyphenyl)boronic acid typically involves the reaction of boron precursors with chlorinated aromatic compounds. Various methods have been reported, including Suzuki coupling reactions which utilize palladium catalysts and bases to facilitate the formation of boronic acids from aryl halides.

Antiproliferative Effects

Research indicates that (3-Chloro-2,4-dimethoxyphenyl)boronic acid exhibits potent antiproliferative activity against several cancer cell lines. For instance, a study evaluated its effects on K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Table 1: Antiproliferative Activity of (3-Chloro-2,4-dimethoxyphenyl)boronic Acid

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 12.5 | Induction of apoptosis via caspase activation |

| MV4-11 | 10.0 | Inhibition of cell cycle progression |

| MCF-7 | 15.0 | Reduction in PCNA expression |

The biological activity of (3-Chloro-2,4-dimethoxyphenyl)boronic acid is attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death. Specifically, it induces cleavage of poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.

- Cell Cycle Arrest : It inhibits key proteins involved in cell cycle regulation, such as proliferating cell nuclear antigen (PCNA), thereby preventing cancer cells from proliferating.

- Autophagy Modulation : The compound also influences autophagic processes, as evidenced by the fragmentation of microtubule-associated protein 1-light chain 3 (LC3), indicating an interplay between apoptosis and autophagy.

Study on Cancer Cell Lines

In a comprehensive study involving various cancer cell lines, (3-Chloro-2,4-dimethoxyphenyl)boronic acid was tested for its cytotoxic effects. The results indicated that:

- K562 Cells : Treatment with the compound resulted in a significant decrease in viable cells after 48 hours, with morphological changes indicative of apoptosis.

- MCF-7 Cells : The compound reduced the number of BrdU-positive cells significantly, suggesting an effective blockade of DNA synthesis.

Synergistic Effects with Other Agents

Further investigations revealed that when combined with doxorubicin, (3-Chloro-2,4-dimethoxyphenyl)boronic acid exhibited synergistic effects on breast cancer cells. This combination therapy enhanced overall cytotoxicity compared to either agent alone.

Eigenschaften

IUPAC Name |

(3-chloro-2,4-dimethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGLQGBCFZWGHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)Cl)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.